2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
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Overview
Description
2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with trifluoroacetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-2-chlorophenyl)-4H-pyrazol-3-one: Lacks the trifluoromethyl group, which may affect its biological activity.
5-(trifluoromethyl)-4H-pyrazol-3-one: Lacks the amino and chloro substituents, which may influence its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the amino-chloro substituents in 2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H7ClF3N3O |
---|---|
Molecular Weight |
277.63 g/mol |
IUPAC Name |
2-(4-amino-2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7ClF3N3O/c11-6-3-5(15)1-2-7(6)17-9(18)4-8(16-17)10(12,13)14/h1-3H,4,15H2 |
InChI Key |
SFYKZFASLHDGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)N)Cl)C(F)(F)F |
Origin of Product |
United States |
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